(2-methylpyridin-4-yl)methyl acetate
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Overview
Description
(2-methylpyridin-4-yl)methyl acetate is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.189 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an ester functional group derived from acetic acid. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-methyl-pyridin-4-ylmethyl ester typically involves the esterification of 2-methyl-4-hydroxymethylpyridine with acetic acid. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of acetic acid 2-methyl-pyridin-4-ylmethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(2-methylpyridin-4-yl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acetic acid in the presence of a strong acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically catalyzed by an acid or base.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Alcohols (e.g., methanol) with acid or base catalysts (e.g., sulfuric acid or sodium methoxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-methyl-4-hydroxymethylpyridine and acetic acid.
Transesterification: New esters depending on the alcohol used.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
(2-methylpyridin-4-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of acetic acid 2-methyl-pyridin-4-ylmethyl ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The pyridine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Acetic acid 2-methyl-pyridin-3-ylmethyl ester: Similar structure but with the ester group attached to the 3-position of the pyridine ring.
Acetic acid 2-methyl-pyridin-5-ylmethyl ester: Similar structure but with the ester group attached to the 5-position of the pyridine ring.
Uniqueness
(2-methylpyridin-4-yl)methyl acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the ester group can affect the compound’s interaction with molecular targets and its overall stability .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(2-methylpyridin-4-yl)methyl acetate |
InChI |
InChI=1S/C9H11NO2/c1-7-5-9(3-4-10-7)6-12-8(2)11/h3-5H,6H2,1-2H3 |
InChI Key |
LVTHOYYTBJWFMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)COC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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